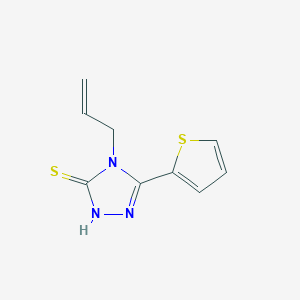

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

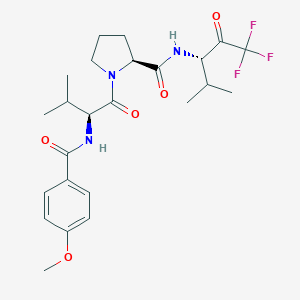

The synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol derivatives often involves intramolecular cyclization processes, where compounds such as carbonyl thiosemicarbazide are cyclized under certain conditions to form the triazole thiol structure. These processes may involve microwave irradiation for enhanced yield and regioselectivity, as well as the use of bases like triethylamine for alkylation reactions. For example, microwave irradiation (MWI) has been utilized for the synthesis of similar compounds in good yield by intramolecular cyclization, followed by a regioselective S-alkylation with allyl bromide under basic conditions (Ashry et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol derivatives can be performed using techniques like single-crystal X-ray diffraction. These analyses provide insights into the compound's geometry, electronic structure, and conformational flexibility. The structure of closely related compounds has been determined, highlighting the importance of X-ray crystallography in understanding the molecular geometry and electronic properties (Cansiz et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol derivatives includes their ability to undergo various chemical reactions, such as S-alkylation, due to the presence of an active thiol group. These reactions are crucial for the synthesis of a wide range of derivatives with potential biological activities. For instance, the regioselective S-alkylation of similar compounds has been achieved, demonstrating the compound's versatility in chemical synthesis (Ashry et al., 2006).

Aplicaciones Científicas De Investigación

Antioxidant and Antiradical Activity

Compounds with open thiogroup, such as 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, have demonstrated high indicators of antioxidant and antiradical activity. These compounds positively impact the overall condition and biochemical processes in patients who received high doses of radiation. Their structure, featuring a free SH-group similar to biogenic amino acids like cysteine, contributes to their bioactivity. Recent studies have explored the chemical transformations involving this class of compounds, underscoring new possibilities for their application in medicinal chemistry (Kaplaushenko, 2019).

Broad Biological Activities

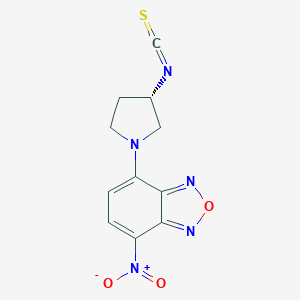

1,2,4-triazole derivatives, including 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, are recognized for their broad range of biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The diverse chemical modeling possibilities of 1,2,4-triazoles allow for the exploration of their derivatives as potential biologically active substances, providing new directions for scientific research and pharmaceutical applications (Ohloblina, 2022).

Pharmaceutical and Industrial Applications

The versatility of 1,2,4-triazole derivatives extends beyond medicinal chemistry into pharmaceutical and industrial applications. These compounds have found use in the production of optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their low toxicity makes them suitable for various applications, highlighting their importance across multiple fields (Parchenko, 2019).

Proton-Conducting Polymeric Membranes

Innovative applications of 1,2,4-triazole derivatives have emerged in the development of proton-conducting fuel cell membranes. These materials, based on 1H-1,2,4-triazole and its polymers, offer significant improvements in electrolyte membrane characteristics, including increased thermal stability, electrochemical stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures. This application underscores the potential of 1,2,4-triazole derivatives in advancing energy technologies (Prozorova & Pozdnyakov, 2023).

Propiedades

IUPAC Name |

4-prop-2-enyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFGYLPKWBDFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351651 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

187795-50-2 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)

![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)

![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)